molecular formula C7H8 B116792 Toluene-D8 CAS No. 2037-26-5

Toluene-D8

Cat. No. B116792
CAS RN: 2037-26-5
M. Wt: 100.19 g/mol
InChI Key: YXFVVABEGXRONW-JGUCLWPXSA-N
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Description

Toluene-D8 is a deuterated derivative of toluene . It is a non-polar, aromatic solvent and is useful in NMR-based research and analyses . It is also highly biotoxic, with sterilization applications to microbial cultures .


Synthesis Analysis

Toluene-D8 is a deuterated derivative of toluene. Pyrolytic decomposition of dilute mixtures of toluene-D8 in argon behind shock waves has been reported to afford various concentrations of hydrogen and deuterium atoms .


Molecular Structure Analysis

The molecular formula of Toluene-D8 is C7H8 . The IUPAC name is 1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene . The InChI is InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D .


Chemical Reactions Analysis

Toluene-D8 undergoes pyrolytic decomposition in dilute mixtures in argon behind shock waves, producing various concentrations of hydrogen and deuterium atoms . A detailed reaction submechanism is presented for the 2-methylphenyl radical + O2 system .


Physical And Chemical Properties Analysis

Toluene-D8 has a molecular weight of 100.19 g/mol . It is a volatile organic compound and has a role as an NMR solvent . It is lighter than water in its liquid form, but three times heavier than air as a vapor, and has high affinity for lipids .

Mechanism of Action

Target of Action

Toluene-D8, a deuterated derivative of toluene, is primarily used in scientific research and industrial applications . It is a non-polar, aromatic solvent and is often used as an internal standard compound in nuclear magnetic resonance (NMR) spectroscopy . The primary targets of Toluene-D8 are the molecules or structures being studied in these applications.

Mode of Action

Toluene-D8 interacts with its targets by substituting for regular hydrogen atoms in chemical reactions . These changes can be detected and measured using NMR, providing valuable information about the structure and behavior of the target molecules .

Biochemical Pathways

Toluene-D8 is involved in various biochemical pathways, particularly those studied in NMR-based research . For example, it has been used to study the proton NMR spectra of α,β-unsaturated ketones . Additionally, it has been found that pyrolytic decomposition of dilute mixtures of Toluene-D8 in argon behind shock waves can afford various concentrations of hydrogen and deuterium atoms .

Pharmacokinetics

It is a liquid at room temperature, with a boiling point of 110°C and a density of 0.943 g/mL at 25°C . These properties can affect its behavior in experimental settings and its interactions with other substances.

Result of Action

The primary result of Toluene-D8’s action is the generation of data that can be used to analyze and understand the behavior of other molecules . By acting as a substitute for hydrogen in chemical reactions, it allows scientists to observe and measure phenomena that would be difficult or impossible to study using non-deuterated compounds .

Action Environment

The action of Toluene-D8 can be influenced by various environmental factors. For example, its effectiveness as an NMR standard can be affected by the temperature, as its spin-lattice relaxation time, viscosity, and density have been measured over a range from -35 to 200°C . Additionally, it should be stored away from light and moisture to maintain its stability .

Safety and Hazards

Toluene-D8 may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene
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InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YXFVVABEGXRONW-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8
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DSSTOX Substance ID

DTXSID9074301
Record name Toluene-d8
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Molecular Weight

100.19 g/mol
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Toluene-d8
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Vapor Pressure

21.8 [mmHg]
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Product Name

Toluene-D8

CAS RN

2037-26-5
Record name Toluene-d8
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Synthesis routes and methods I

Procedure details

It has long been desirable to prepare β-phenylethyl alcohol in a low cost process. This material is a valuable intermediate in the preparation of fragrances and of styrene, a commercial chemical with widely varying uses. In the past, it has been proposed that β-phenylethyl alcohol be prepared from benzyl alcohol. For example, the reaction has been described by Wender, I. et al., J. Am. Chem. Soc. 71 (1949), pages 4160-4161 in the presence of a cobalt catalyst. This early work is summarized by Orchin in Advances in Catalysis, Vol. V (1953), pages 393-414. This author reports that, at 185° C., a 50-60% yield of toluene and a 25-35% yield of β-phenylethanol is obtained. Other workers have experimented with this reaction, particularly Y. B. Kryukov et al., Neftekhimiya, 1970, 10 (1), at page 83. Here, a vapor phase reaction is described over an iron, alumina, vanadium and potassium catalyst at 450° C. and 50 atmospheres pressure. Unfortunately, in this latter reaction extremely low selectivities to the β-phenylethanol were obtained.
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25%
Yield
50%

Synthesis routes and methods II

Procedure details

4-Fluoro-7-hydroxy-indan-1-one is prepared in analogy to the non-fluorinated compound by the process of S. Wagatsuma et al. [Org. Prep. Proced. Int., 5(2), 1973, 65-70] in two steps: 1. esterification of 4-fluorophenol and 3-chloropropionyl chloride by refluxing both components in toluene (yield: 86.1%, b.p: 150° C./30 mm); 2. heating the ester in the presence of AlCl3 (yield: 53.9%, m.p.: 87° C.).
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86.1%

Synthesis routes and methods III

Procedure details

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0.5 mmol
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PCy3
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0.05 mmol
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62

Synthesis routes and methods IV

Procedure details

To a slurry of benzyl alcohol of Example 8 (25.0 g, 0.044 moles) in toluene (250 ml), was added methanesulfonic anhydride (10.77 g, 0.062 moles) then cooled to 5° C. Triethylamine (6.93 g, 0.068 moles) was added over 30 minutes and stirred at this temperature for 3 hours. The resultant solution was added to 7M ammonia in methanol solution (316 ml, 2.21 moles) and stirred for 16 hours. Water (250 ml) was added and the organic phase washed with water (250 ml). The aqueous phases were extracted with toluene (125 ml) and the combined organics were dried by azeotropic distillation under reduced pressure to leave the title compound as a clear brown solution in toluene (125 ml) (assumed quantitative yield).
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benzyl alcohol
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25 g
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10.77 g
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250 mL
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6.93 g
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resultant solution
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316 mL
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250 mL
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Synthesis routes and methods V

Procedure details

Compound 5 is prepared from 1-bromomethyl-2-trifluoromethyl-benzene and intermediate 5a according to synthesis method 2 in refluxing toluene (33% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toluene-D8
Reactant of Route 2
Toluene-D8
Reactant of Route 3
Toluene-D8
Reactant of Route 4
Toluene-D8
Reactant of Route 5
Toluene-D8
Reactant of Route 6
Toluene-D8

Q & A

Q1: What is the molecular formula and weight of toluene-D8?

A1: Toluene-D8 has a molecular formula of C7D8 and a molecular weight of 100.19 g/mol.

Q2: How can one distinguish toluene-D8 from toluene using spectroscopic techniques?

A2: The deuteration in toluene-D8 significantly affects its vibrational spectra compared to toluene. The C-D stretching vibrations occur at lower frequencies (around 2200 cm-1) compared to C-H stretching vibrations (around 3000 cm-1) in toluene. These differences are evident in infrared (IR) and Raman spectroscopy. Additionally, 1H NMR spectroscopy readily distinguishes the two, as toluene-D8 exhibits no signals in the 1H NMR spectrum due to deuterium's different magnetic properties compared to hydrogen. []

Q3: Is there a reliable spectroscopic method for determining the purity of toluene-D8?

A3: Yes, 1H NMR spectroscopy is an excellent tool for determining the purity of toluene-D8. Any residual toluene-H8 present in the sample will show characteristic peaks in the 1H NMR spectrum, allowing for quantitative analysis of the sample's purity. []

Q4: Why is toluene-D8 often preferred over toluene in NMR experiments?

A4: Toluene-D8 is a preferred solvent in NMR spectroscopy for several reasons:

  • Similar Solvation Properties: It possesses similar solvation properties to toluene, ensuring minimal impact on the analyte's chemical shifts. []

Q5: Can you provide examples of using toluene-D8 in chemical reactions?

A5: Toluene-D8 is often used in isotopic labeling studies to elucidate reaction mechanisms:

    Q6: Has toluene-D8 been used to study the aggregation behavior of polymers?

    A6: Yes, studies have utilized toluene-D8 to investigate the aggregation of stereoregular poly(methyl methacrylates) (PMMA) in dilute solutions. By analyzing the integrated intensities of high-resolution proton nuclear magnetic resonance (NMR) bands, researchers detected and characterized associated structures of isotactic and syndiotactic PMMA. []

    Q7: How does toluene-D8 facilitate the study of interfacial structures in liquid-liquid systems?

    A7: Toluene-D8, with its distinct neutron scattering properties, serves as an excellent contrasting agent in neutron reflectometry (NR) studies of liquid-liquid interfaces. For instance, researchers used NR with toluene-D8 and D2O to investigate the adsorption behavior of sodium dodecyl sulfate at the interface, providing insights into the surfactant's interfacial structure. []

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